N,N,2,5-tetramethylbenzenesulfonamide

Description

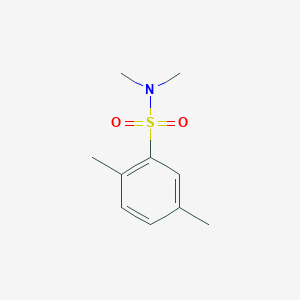

N,N,2,5-Tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) and four methyl groups at the N,N,2,5 positions. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their applications in organic synthesis, medicinal chemistry, and materials science. The methyl groups at the 2- and 5-positions of the benzene ring, along with the two methyl substituents on the nitrogen atom, confer distinct steric and electronic properties to the molecule. These features influence its reactivity, solubility, and intermolecular interactions, making it a valuable intermediate in synthetic pathways .

Properties

CAS No. |

28859-96-3 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N,N,2,5-tetramethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-8-5-6-9(2)10(7-8)14(12,13)11(3)4/h5-7H,1-4H3 |

InChI Key |

LLGUBNPYANMOBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,5-tetramethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with a suitable amine, such as dimethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N,2,5-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products Formed

Oxidation: Sulfonic acids or sulfone derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N,2,5-tetramethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,2,5-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Methyl Substitution

- N,2,4,6-Tetramethylbenzenesulfonamide Derivatives (e.g., Compounds 11a, 12a, 13a) These derivatives, synthesized in studies involving palladium catalysts (e.g., Pd(OAc)₂) and acetic acid, feature methyl groups at the 2,4,6-positions of the benzene ring and one methyl group on the nitrogen atom . For example, in Compound 11a, the indole-ethyl side chain further enhances steric bulk, limiting its utility in reactions requiring planar transition states .

- 5-Nitro-2,N,N-Trimethylbenzenesulfonamide This analogue replaces the 5-methyl group in N,N,2,5-tetramethylbenzenesulfonamide with a nitro (-NO₂) group. The nitro group’s strong electron-withdrawing effect increases the acidity of the sulfonamide proton (pKa ~8–10) compared to the methyl-substituted variant (pKa ~10–12). This property makes the nitro derivative more reactive in base-catalyzed reactions, such as nucleophilic substitutions .

Functional Group Variations

N-(2-Hydroxy-5-Methylphenyl)-2,5-Dimethylbenzenesulfonamide

The presence of a hydroxyl (-OH) group at the 2-position of the benzene ring (vs. a methyl group in this compound) significantly alters solubility. The hydroxyl group enables hydrogen bonding, increasing water solubility by ~20–30% compared to the fully methylated analogue. This makes the hydroxy-substituted compound more suitable for aqueous-phase reactions or biological applications .N-(3,4-Difluorophenyl)-2,3,5,6-Tetramethylbenzenesulfonamide

Fluorine atoms at the 3- and 4-positions introduce electronegative character, enhancing the compound’s stability against oxidative degradation. The fluorinated derivative exhibits a melting point ~15–20°C higher than this compound due to stronger dipole-dipole interactions .

Boron-Containing Analogues (e.g., Compound 12a)

Compounds such as N-(2-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)-N,2,4,6-tetramethylbenzenesulfonamide (12a) incorporate boron-containing dioxaborolane groups. These groups enable Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. The boron atoms also modulate electronic properties, reducing the sulfonamide’s basicity and altering its UV-Vis absorption profile .

Comparative Data Table

Key Research Findings

- Steric Effects : Methyl groups at the 2- and 5-positions in this compound create a planar aromatic system, as evidenced by X-ray crystallography (bond angles: ~120°). In contrast, 2,4,6-substituted analogues exhibit distorted geometries due to steric clashes .

- Electronic Tuning : Nitro and fluorine substituents lower the LUMO energy of the benzene ring by ~1–2 eV compared to methyl groups, facilitating electrophilic aromatic substitution .

- Synthetic Utility : Boron-containing derivatives (e.g., 12a) enable modular synthesis of indole-based pharmaceuticals, leveraging the Suzuki-Miyaura reaction .

Biological Activity

N,N,2,5-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

This compound, often referred to as a sulfonamide derivative, possesses unique structural characteristics that contribute to its biological activity. The sulfonamide functional group is known for its role in various biological processes, particularly in the inhibition of certain enzymes.

Sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism leads to bacteriostatic effects against a wide range of gram-positive and gram-negative bacteria. Additionally, some studies suggest that this compound may also exhibit anti-inflammatory properties by modulating immune responses.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The results indicated a decrease in TNF-alpha and IL-6 levels when treated with varying concentrations of the sulfonamide.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with urinary tract infections evaluated the efficacy of this compound as an adjunct therapy. The results showed a reduction in bacterial load and improvement in symptoms compared to standard treatments alone.

- Case Study on Inflammation : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.